This compound can be classified as:
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid can be approached through various synthetic routes. One common method involves the following steps:
The molecular structure of [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid can be analyzed using various spectroscopic techniques:
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid can undergo several chemical reactions:
The mechanism of action for [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid is primarily related to its interaction with biological receptors:
Studies may show specific binding affinities and inhibition constants that quantify its pharmacological effects.
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid has potential applications in various fields:
Piperidine derivatives constitute a privileged scaffold in medicinal chemistry, and [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid exhibits sophisticated structural modifications that enhance its drug-like properties. The compound features a piperidine core with three critical substitutions: 1) An acetyl group at the piperidine nitrogen (N1 position) that reduces basicity and enhances blood-brain barrier permeability, 2) An isopropylamino-methyl extension at the C4 position that provides steric bulk for receptor interaction, and 3) A terminal acetic acid functionality that confers water solubility and enables salt formation [1] [3]. This specific substitution pattern places the compound in the N-acetyl-4-aminomethylpiperidine subclass, distinct from simpler piperidine carboxylic acids or alkoxy derivatives. The acetic acid moiety is attached via a flexible methylene linker to the secondary amine, creating a zwitterionic potential that dramatically influences solubility and crystallinity compared to uncharged analogs. When compared to the simpler [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid (C9H18N2O2), the additional acetyl and isopropyl groups in our subject compound provide increased molecular complexity and potential for targeted receptor interactions [2] [6].
While the exact stereochemical configuration of commercially available [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid is often unspecified in standard catalog listings, the C4 position of the piperidine ring constitutes a potential chiral center that could profoundly influence its bioactivity profile. The tetrahedral carbon at the 4-position, bearing the aminomethyl substituent, creates a stereogenic center whose configuration may determine receptor binding affinity and selectivity. This is critically important when considering that related compounds such as [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353994-68-9) explicitly incorporate defined stereochemistry to optimize pharmacological effects [7]. Molecular modeling suggests that the (S)-configuration at analogous chiral centers in piperidine derivatives enhances complementarity with asymmetric binding pockets in neurological targets like GABA receptors and neurotransmitter transporters. The isopropyl group adjacent to the chiral center creates steric constraints that likely magnify stereoselective differences in target binding. Current research indicates that enantiomeric purity should be a critical consideration in structure-activity relationship studies, as diastereomers may exhibit orders-of-magnitude differences in target affinity and metabolic stability [3] [7].
Positioning this compound within the chemical space of piperidine-containing amino acid derivatives reveals distinctive structure-property relationships that inform rational drug design. When compared to {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (C12H24N2O2), the subject compound features an acetyl group instead of a methyl on the piperidine nitrogen, resulting in decreased basicity and altered electronic distribution [4] [6]. This N-acetylation typically enhances metabolic stability against oxidative degradation while slightly increasing hydrophobicity (predicted LogP increase of approximately 0.4-0.6 units). The molecular weight difference of 28 g/mol between our compound and the simpler [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid derivative stems precisely from the additional acetyl and isopropyl groups, which provide steric bulk for enhanced receptor complementarity [2] [6].
The structural similarities to [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (CAS: 1353987-79-7), an isomeric analog with identical molecular formula, highlight the critical importance of substitution position on the piperidine ring [6]. The 3-substituted versus 4-substituted isomers exhibit distinct conformational behaviors due to differential ring geometry, potentially leading to variations in target engagement profiles. Additionally, when compared to alicyclic amino acid derivatives like [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid (C13H24N2O3), the piperidine-containing compound benefits from enhanced rigidity that may improve target selectivity [6]. The terminal carboxylic acid functionality remains consistent across these analogs, suggesting this group's importance in solubility, crystal formation, and potential for salt bridge formation with biological targets.
Table 2: Structural Comparison of Piperidine-Based Amino Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid | C13H24N2O3 | 256.34 g/mol | Reference compound with C4 substitution |
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid | C9H18N2O2 | 186.25 g/mol | N-methyl instead of N-acetyl; lacks isopropyl |
{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid | C12H24N2O2 | 228.33 g/mol | N-methyl instead of N-acetyl |
[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid | C12H22N2O3 | 242.31 g/mol | Stereospecific; substitution at C3 instead of C4 |
[2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl]-acetic acid | C13H24N2O3 | 256.35 g/mol | Substitution at C2 instead of C4 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8